3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide 3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 1316217-55-6
VCID: VC2697536
InChI: InChI=1S/C13H20N4O/c1-9-16-11(2-3-13(14)18)8-12(17-9)10-4-6-15-7-5-10/h8,10,15H,2-7H2,1H3,(H2,14,18)
SMILES: CC1=NC(=CC(=N1)C2CCNCC2)CCC(=O)N
Molecular Formula: C13H20N4O
Molecular Weight: 248.32 g/mol

3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide

CAS No.: 1316217-55-6

Cat. No.: VC2697536

Molecular Formula: C13H20N4O

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide - 1316217-55-6

Specification

CAS No. 1316217-55-6
Molecular Formula C13H20N4O
Molecular Weight 248.32 g/mol
IUPAC Name 3-(2-methyl-6-piperidin-4-ylpyrimidin-4-yl)propanamide
Standard InChI InChI=1S/C13H20N4O/c1-9-16-11(2-3-13(14)18)8-12(17-9)10-4-6-15-7-5-10/h8,10,15H,2-7H2,1H3,(H2,14,18)
Standard InChI Key XLKWXUDLBSMKKF-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)C2CCNCC2)CCC(=O)N
Canonical SMILES CC1=NC(=CC(=N1)C2CCNCC2)CCC(=O)N

Introduction

Chemical Identity and Structural Properties

3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide is a heterocyclic organic compound characterized by a pyrimidine core structure substituted with a piperidine ring and a propanamide side chain. The compound is identified by CAS number 1316217-55-6 and possesses a molecular formula of C13H20N4O with a molecular weight of 248.32 g/mol. The compound's structure is composed of three key components: a methylated pyrimidine ring, a piperidine ring at the 6-position, and a propanamide moiety at the 4-position of the pyrimidine.

The compound is precisely identified through several standardized chemical identifiers, as presented in the following comprehensive data table:

ParameterValue
CAS Number1316217-55-6
Molecular FormulaC13H20N4O
Molecular Weight248.32 g/mol
IUPAC Name3-(2-methyl-6-piperidin-4-ylpyrimidin-4-yl)propanamide
Standard InChIInChI=1S/C13H20N4O/c1-9-16-11(2-3-13(14)18)8-12(17-9)10-4-6-15-7-5-10/h8,10,15H,2-7H2,1H3,(H2,14,18)
Standard InChIKeyXLKWXUDLBSMKKF-UHFFFAOYSA-N
SMILESCC1=NC(=CC(=N1)C2CCNCC2)CCC(=O)N
PubChem Compound ID66509972

The structural configuration of 3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide features a central pyrimidine ring with a methyl group at the 2-position, providing steric influence and potentially affecting the compound's electronic properties. The piperidine ring, connected at the 6-position of the pyrimidine, introduces a basic nitrogen center that could participate in hydrogen bonding interactions and influence the compound's solubility profile.

Structure-Related Compounds and Comparative Analysis

To better understand the potential properties and applications of 3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide, examining structurally related compounds provides valuable context. Several compounds share structural similarities with our target molecule, particularly in their incorporation of pyrimidine cores with various substitution patterns.

Structural Analogs

N-[(2,4-dimethoxyphenyl)methyl]-3-[3-methyl-4-(piperidin-1-yl) oxazolo[5,4-d]pyrimidin-6-yl]propanamide represents a related compound with significant structural overlap . This analog contains similar functional elements, including:

  • A pyrimidine-based heterocyclic core (though fused with an oxazole ring)

  • A piperidine substituent (though at a different position)

  • A propanamide moiety (with additional modification)

The comparative analysis reveals key distinctions in molecular weight (439.51 g/mol versus 248.32 g/mol for our target compound) and lipophilicity (logP of 3.4526 versus estimated lower logP for our target compound due to fewer aromatic and hydrophobic groups) .

Another related compound, [3-[2-Methyl-6-[[4-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-4-yl]piperidin-1-yl]-phenylmethanone, shares the core 2-methyl pyrimidine structure but incorporates different functional groups including a trifluoromethyl-substituted pyridinyl amino group and a phenylmethanone moiety . This compound has a molecular weight of 441.4 g/mol, significantly higher than our target compound.

Physicochemical Properties and Pharmaceutical Considerations

The physicochemical properties of 3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide influence its behavior in biological systems and its potential utility in pharmaceutical research.

Solubility and Partition Characteristics

The presence of both hydrogen bond donors and acceptors (the propanamide NH2 group, piperidine NH, and multiple nitrogen atoms in the pyrimidine ring) suggests capacity for diverse intermolecular interactions in aqueous environments. These properties are critical determinants of the compound's potential pharmacokinetic behavior in biological systems.

Stability Considerations

Research Status and Future Directions

The current research status of 3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide appears to be primarily at the chemical characterization stage, with limited published data on biological activities or therapeutic applications. This presents numerous opportunities for future research directions.

Research Opportunities

  • Biological activity screening: Systematic evaluation against diverse biological targets, particularly protein kinases and other enzymes involved in cellular signaling pathways.

  • Structure-activity relationship studies: Development of analog libraries through systematic modification of the core structure to identify structure-activity relationships.

  • Mechanistic investigations: If biological activity is identified, detailed mechanistic studies to elucidate molecular interactions and binding modes.

  • Drug delivery applications: Exploration of the compound's potential as a building block for drug delivery systems or prodrug approaches.

The structural similarity to compounds involved in cyclin-dependent kinase inhibition suggests potential relevance in cancer research . Additionally, the structural features shared with compounds targeting PI3K enzymes (particularly PI3K δ) indicate possible applications in immunological and inflammatory disease research .

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